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Compound of Interest

Compound Name: VU0240382

Cat. No.: B10773471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VU0240382, publicly

known as ML133, a potent and selective small molecule inhibitor of the inwardly rectifying

potassium (Kir) channel subfamily Kir2.x. These channels, particularly Kir2.1, are critical in

establishing the resting membrane potential and modulating cellular excitability in various cell

types, including cardiac myocytes and neurons. The targeted inhibition of Kir2.1 channels by

VU0240382 (ML133) offers a valuable tool for investigating the physiological and

pathophysiological roles of these channels.

Mechanism of Action
VU0240382 (ML133) acts as a selective blocker of the pore of Kir2.x channels, thereby

inhibiting the inward flow of potassium ions.[1] This blockade leads to a depolarization of the

cell membrane. In cardiac myocytes, this manifests as a prolongation of the cardiac action

potential, while in other cell types like microglia, it can influence processes such as proliferation

and chemotaxis.[1][2]

Quantitative Data
The following tables summarize the inhibitory potency and selectivity of VU0240382 (ML133)

against various ion channels.
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Table 1: Inhibitory Potency (IC50) of VU0240382 (ML133) on Kir Channel Subtypes

Channel Subtype IC50 (μM) at pH 7.4 IC50 (μM) at pH 8.5 Reference(s)

mKir2.1 1.8 0.29 [3][4][5]

hKir2.2 2.9 - [6]

hKir2.3 4.0 - [6]

hKir2.6 2.8 - [6]

rKir1.1 (ROMK) > 300 85.5 [3][6]

rKir4.1 76 - [3][6]

hKir7.1 33 - [3][6]

Table 2: Selectivity Profile of VU0240382 (ML133) against Other Ion Channels

Channel/Receptor Activity Reference(s)

hERG Modest Selectivity [4]

KCNQ9 Inactive [4]

Broad panel of 68 GPCRs, ion

channels, and transporters
Relatively clean profile [3][7]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kir2.1
Current Measurement
This protocol is designed for recording Kir2.1 currents from stably transfected HEK293 cells.

1. Cell Preparation:

Culture HEK293 cells stably expressing the Kir2.1 channel subunit.

Plate cells onto glass coverslips 24-48 hours before the experiment.
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2. Recording Solutions:

External Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl₂, 1 MgCl₂, 6 Glucose, 17.5 NaHCO₃,

15 HEPES. Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 125 Potassium gluconate, 10 KCl, 5 HEPES, 5 EGTA, 2

MgCl₂, 0.6 CaCl₂, 4 Na₂ATP. Adjust pH to 7.2 with KOH.[2]

3. Electrophysiological Recording:

Use a patch-clamp amplifier and data acquisition system.

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal

solution.

Obtain a giga-ohm seal (>1 GΩ) on a single cell.

Rupture the cell membrane to achieve the whole-cell configuration.

Compensate for pipette and whole-cell capacitance.

4. Voltage-Clamp Protocol:

Hold the cell at a membrane potential of -80 mV.

Apply a voltage step to -100 mV for 500 ms to elicit the inward Kir2.1 current.

Follow with a voltage ramp from -100 mV to +100 mV over 1 second to monitor the current-

voltage relationship and assess the quality of the recording.[3][4]

Repeat this protocol at a frequency of 0.1 Hz (every 10 seconds).[3]

5. Drug Application:

Prepare stock solutions of VU0240382 (ML133) in DMSO.

Dilute the stock solution in the external solution to the desired final concentrations. The final

DMSO concentration should typically be ≤ 0.1%.
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Apply the compound-containing solution to the cell via a perfusion system.

Allow for a sufficient incubation time (e.g., 10-20 minutes) for the drug to reach its maximal

effect, as the block by ML133 can be slow to develop.[3][8]

6. Data Analysis:

Measure the peak inward current at -100 mV before and after drug application.

Calculate the percentage of current inhibition for each concentration.

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3177608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479253/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10773471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Electrophysiological Recording

Experiment

Data Analysis

Cell Culture
(HEK293 with Kir2.1)

Obtain Giga-ohm Seal

Prepare Recording
Solutions

Pull & Fill
Micropipettes

Establish Whole-Cell
Configuration

Apply Voltage-Clamp
Protocol

Record Baseline
Currents

Apply VU0240382 (ML133)

Record Post-Drug
Currents

Measure Current
Inhibition

Generate Dose-Response
Curve

Calculate IC50

Click to download full resolution via product page

Experimental workflow for electrophysiological characterization.
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Mechanism of action of VU0240382 (ML133) on Kir2.1 channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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